Indobufen-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Non-isotopic internal standards for Indobufen bioanalysis introduce ion suppression and matrix effects in LC-MS, compromising quantification (LOQ ~0.25 μg/mL with UV detection). Indobufen-d5-deuterated at the butyric acid side chain (3,3,4,4,4-d5)-co-elutes with native Indobufen while distinguished by mass, correcting extraction variability across sample preparation. • Validated IS for human plasma, serum & urine in PK, BE, and TDM studies • Traceable to USP/EP pharmacopeial standards for GMP/GLP AMV & QC • ≥98% purity; fully characterized reference standard with CoA

Molecular Formula C18H17NO3
Molecular Weight 300.4 g/mol
Cat. No. B12400372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndobufen-d5
Molecular FormulaC18H17NO3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/i1D3,2D2
InChIKeyAYDXAULLCROVIT-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indobufen-d5 for Pharmaceutical Bioanalysis: Deuterated Internal Standard Specifications and Procurement Guide


Indobufen-d5 is a stable isotope-labeled analog of the antiplatelet drug Indobufen, wherein five hydrogen atoms are replaced by deuterium . This compound is an analytical reference standard rather than a therapeutic agent, serving as an internal standard for quantitative LC-MS/MS, GC-MS, and NMR analyses of Indobufen in biological matrices . The labeling positions are specifically located on the butyric acid side chain (3,3,4,4,4-d5) as established in published characterizations . Unlike the parent drug Indobufen—a reversible platelet COX-1 inhibitor with antiplatelet and anticoagulant properties —the deuterated form is specifically designed for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development .

Workflow Stable isotope-labeled internal standard for LC-MS/MS quantification of Indobufen in biological matrices
Selection Deuterated analog with +5 Da mass shift supports co-elution and matrix-effect correction
Context Designed for analytical method validation, pharmacokinetic research, and bioanalytical QC

Critical Role of Indobufen-d5 in Mitigating LC-MS Matrix Effects: Why Unlabeled Standards Are Inadequate


Substituting Indobufen-d5 with unlabeled Indobufen or structurally similar internal standards (e.g., racemic flurbiprofen) compromises quantitative accuracy due to differential ionization efficiencies and matrix effects inherent to LC-MS analysis . While older methods employed non-isotopic internal standards such as racemic flurbiprofen with UV detection (LOQ of 0.25 μg/mL) , modern LC-MS/MS workflows demand isotopically labeled standards to correct for ion suppression and extraction variability, particularly in complex biological matrices such as plasma and serum . The deuterated analog co-elutes with the analyte while being distinguishable by mass, providing near-identical chemical behavior for precise quantification across sample processing steps . This critical function cannot be replicated by unlabeled compounds or structurally distinct alternatives, making Indobufen-d5 an essential procurement for rigorous Indobufen bioanalysis .

Unlabeled Indobufen lacks the +5 Da mass shift and may not correct for ion suppression accurately, reducing quantification precision in complex matrices.
Non-isotopic internal standards such as racemic flurbiprofen exhibit different retention times and ionization efficiencies; matrix-effect correction may shift.
Alternative compounds often lack full Certificate of Analysis with NMR/MS characterization, limiting method documentation and traceability review.

Quantitative Differentiation of Indobufen-d5: Direct Comparative Evidence for Analytical Method Selection


Mass Spectrometric Distinction: +5 Da Mass Shift Enables Specific Quantification in Complex Biological Matrices

Indobufen-d5 provides a distinct mass shift of +5 Da relative to unlabeled Indobufen (m/z 295.33 → 300.36), enabling unequivocal MS detection and quantification without isotopic interference . This mass differential is superior to alternative non-isotopic internal standards, such as racemic flurbiprofen, which exhibit different chromatographic retention times and ionization efficiencies, leading to variable correction of matrix effects .

Mass shift
Head-to-head
+5.03 Da shift (300.36 g/mol) vs. unlabeled 295.33 g/mol
Supports specific MS detection without isotopic cross-talk
HRMS and triple quadrupole LC-MS/MS conditions reported
LC-MS/MS Bioanalysis Stable Isotope Labeling Pharmacokinetics

Minimal Deuterium Isotope Effect: Comparable Physicochemical Properties Ensure Reliable Quantification

The computed logP for Indobufen-d5 is 3.43 , closely matching the lipophilicity of unlabeled Indobufen. This minimizes the deuterium isotope effect on chromatographic retention time, ensuring the internal standard co-elutes precisely with the analyte to correct for ion suppression across the entire peak . In contrast, non-isotopic internal standards such as racemic flurbiprofen exhibit distinct retention behaviors, reducing their effectiveness in compensating for matrix effects .

Co-elution
Reported
logP 3.43; retention time shift < 0.05 min vs. parent
Enables near-identical chromatographic behavior for matrix-effect correction
Reversed-phase C18 conditions
Isotope Effect Chromatography Method Validation Bioequivalence

Regulatory Compliance: Indobufen-d5 as a Fully Characterized Reference Standard for Pharmacopeial Traceability

Indobufen-d5 is offered as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) . It serves as a reference standard traceable against pharmacopeial standards (USP or EP) . This level of characterization and documentation is not available for generic, unlabeled Indobufen or alternative internal standards, which are typically provided without full certification for quantitative reference purposes .

Characterization
Supplier data
Full CoA with HPLC, MS, ¹H-NMR, IR; traceable to USP/EP
Supports method validation documentation requirements
Comprehensive characterization vs. limited purity data in alternatives
Regulatory Science Quality Control Reference Standards GMP

Verified Purity Profile: ≥98% Purity by HPLC with Multi-Modal Characterization

Commercially available Indobufen-d5 is consistently specified at ≥98% purity by HPLC . In contrast, unlabeled Indobufen analytical standards may have lower or less rigorously verified purity, and alternative internal standards like racemic flurbiprofen are not characterized for use as Indobufen surrogates . The high purity of Indobufen-d5 ensures minimal interference from impurities in MS detection, which is critical for achieving low limits of quantification (LLOQ) in bioanalytical methods .

Purity
Reported
≥98% by HPLC with multi-modal spectral confirmation
Reduces background interference risk in low-concentration quantification
Purity verification may differ between batches; review CoA
Analytical Chemistry Quality Assurance HPLC Purity Analysis

Optimal Applications of Indobufen-d5 in Drug Development and Clinical Bioanalysis


Quantitative Bioanalysis of Indobufen in Pharmacokinetic and Bioequivalence Studies

Indobufen-d5 is the preferred internal standard for LC-MS/MS quantification of Indobufen in human plasma, serum, and urine samples collected during Phase I pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring (TDM) . Its use corrects for matrix effects and extraction variability, enabling accurate determination of Cmax, AUC0-t, and other key PK parameters .

Analytical Method Development and Validation for Pharmaceutical Quality Control

As a fully characterized reference standard, Indobufen-d5 is employed in the development and validation of HPLC and LC-MS methods for assay, impurity profiling, and dissolution testing of Indobufen drug products . Its traceability to pharmacopeial standards (USP/EP) makes it suitable for GMP/GLP environments .

Metabolomics and Drug-Drug Interaction Studies Involving Indobufen

In metabolomic investigations, such as those comparing the pharmacodynamic effects of Indobufen and Aspirin in post-angioplasty patients, Indobufen-d5 serves as a critical internal standard for accurate LC-MS/MS quantification of Indobufen and its metabolites . This enables robust statistical analysis of metabolite changes and pathway alterations.

Application
Selection Property
Validation Focus
PK research studies
Matrix-effect correction across sample preparation
Exposure-model interpretation (Cmax, AUC)
Method validation / quality control
Reference standard traceability and CoA documentation
Purity, identity, and system suitability review
Metabolomics and drug-interaction research
Stable isotope-labeled IS for Indobufen and metabolites
Metabolite quantification and pathway analysis context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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